molecular formula C21H19N3O4 B2570380 1-(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-2-(benzo[d][1,3]dioxol-5-yl)ethanone CAS No. 2034286-12-7

1-(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-2-(benzo[d][1,3]dioxol-5-yl)ethanone

Número de catálogo: B2570380
Número CAS: 2034286-12-7
Peso molecular: 377.4
Clave InChI: QHBPPEMXHGMEON-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound 1-(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-2-(benzo[d][1,3]dioxol-5-yl)ethanone features a pyrrolidine ring substituted with a phenyl group at position 4 and a 1,2,4-oxadiazole heterocycle at position 2. The ethanone moiety is linked to a benzo[d][1,3]dioxol-5-yl group, a structural motif commonly associated with bioactivity due to its electron-rich aromatic system. The 1,2,4-oxadiazole ring enhances metabolic stability and binding affinity in medicinal chemistry applications, as it mimics amide bonds while resisting enzymatic degradation .

Propiedades

IUPAC Name

2-(1,3-benzodioxol-5-yl)-1-[3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4/c25-20(9-14-6-7-18-19(8-14)27-13-26-18)24-10-16(15-4-2-1-3-5-15)17(11-24)21-22-12-28-23-21/h1-8,12,16-17H,9-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHBPPEMXHGMEON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1C(=O)CC2=CC3=C(C=C2)OCO3)C4=NOC=N4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 1-(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-2-(benzo[d][1,3]dioxol-5-yl)ethanone is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H15N3O3C_{17}H_{15}N_{3}O_{3} with a molecular weight of 309.32 g/mol. The structural features include an oxadiazole ring and a benzo[d][1,3]dioxole moiety, which are known to contribute to various biological activities.

PropertyValue
Molecular FormulaC₁₇H₁₅N₃O₃
Molecular Weight309.32 g/mol
CAS Number2034350-55-3

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing oxadiazole and pyrrolidine structures. For instance, derivatives similar to the compound have shown significant cytotoxic effects against various cancer cell lines:

  • Cell Viability : In vitro assays demonstrated that certain derivatives significantly reduced the viability of triple-negative breast cancer (MDA-MB-231) and pancreatic cancer (Panc-1) cell lines. For example, compounds with oxadiazole and pyrrolidine scaffolds exhibited EC50 values as low as 7.3 μM against MDA-MB-231 cells .
  • Clonogenic Assays : The ability of these compounds to inhibit colony formation was assessed through clonogenic assays. The most active derivatives disrupted colony growth at concentrations as low as 1 μM .
  • Mechanism of Action : The proposed mechanisms include induction of apoptosis and inhibition of cell migration, which are critical for preventing metastasis in cancer treatment .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the oxadiazole and pyrrolidine rings can enhance biological activity. Electron-withdrawing groups have been found to increase potency against cancer cell lines .

Case Studies

Case Study 1: Antitumor Activity in MDA-MB-231 Cells

A study evaluated a series of oxadiazole derivatives for their antitumor activity. Among them, the compound demonstrated significant inhibition of cell growth at concentrations ranging from 1 to 10 μM. The results indicated that the introduction of specific substituents on the oxadiazole ring could enhance anticancer efficacy.

Case Study 2: Impact on Pancreatic Cancer Spheroids

In another investigation, the compound was tested on Panc-1 tumor spheroids, showing a marked reduction in viability compared to control groups. This suggests that the compound could be a candidate for further development as an anticancer agent targeting pancreatic tumors .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following analysis compares the target compound with structurally or functionally related derivatives, emphasizing synthesis, physicochemical properties, and biological activities.

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Synthesis Method Key Findings Reference
Target Compound : 1-(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-2-(benzo[d][1,3]dioxol-5-yl)ethanone Pyrrolidine + 1,2,4-oxadiazole + benzo[d][1,3]dioxol-5-yl Likely via alkylation of pyrrolidine intermediates (inferred from analogs) Oxadiazole enhances stability; benzo[d][1,3]dioxole may confer bioactivity
Compound 7 : (2R,3R,4S)-ethyl 4-(benzo[d][1,3]dioxol-5-yl)-2-(4-methoxyphenyl)pyrrolidine-3-carboxylate Pyrrolidine + methoxyphenyl + benzo[d][1,3]dioxol-5-yl Hydrogenation of nitro esters with Raney nickel; oxidation-sensitive at C3 Intermediate for ABT-627 (endothelin antagonist)
Compound 6c : 1-(5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydropyrazol-1-yl)-2-(4-hydroxypiperidin-1-yl)ethanone Dihydropyrazole + benzo[d][1,3]dioxol-5-yl + piperidine Reflux in pyridine; IR: C=O at 1651 cm⁻¹ Antibacterial activity (broad-spectrum)
Compound 4a : 5-(Benzo[d][1,3]dioxol-5-yl)-3-(furan-2-yl)-4,5-dihydropyrazol-1-yl)phenyl methanone Dihydropyrazole + benzo[d][1,3]dioxol-5-yl + furan Column chromatography (petroleum ether/ethyl acetate); IR: C=O at 1670 cm⁻¹ Antimicrobial potential (Gram-positive bacteria)
ABT-627 Intermediate (Compound 9) : 4-(Benzo[d][1,3]dioxol-5-yl)-1-(2-(dibutylamino)-2-oxoethyl)pyrrolidine-3-carboxylic acid Pyrrolidine + benzo[d][1,3]dioxol-5-yl + dibutylamide Hydrolysis of ethyl ester with NaOH High-resolution crystallography validated via SHELX programs

Key Comparison Points

Structural Diversity: The target compound’s 1,2,4-oxadiazole substituent distinguishes it from analogs like Compound 7 (methoxyphenyl) and 6c (piperidine). Oxadiazoles are known to improve metabolic stability compared to ester or amide groups . Compound 4a and 6c feature dihydropyrazole cores, which may reduce conformational rigidity compared to the pyrrolidine scaffold in the target compound .

Synthetic Strategies: Pyrrolidine derivatives (e.g., Compound 7) rely on catalytic hydrogenation and alkylation, whereas dihydropyrazoles (6c, 4a) are synthesized via cyclocondensation and benzoylation . The use of SHELX software for crystallographic refinement is noted in ABT-627 intermediates, suggesting similar validation methods for the target compound .

Biological Activity :

  • Compound 6c and 4a exhibit antibacterial and antimicrobial activities, respectively, likely due to the benzo[d][1,3]dioxol-5-yl group’s ability to penetrate lipid membranes . The target compound’s oxadiazole may further enhance these effects.
  • ABT-627 Intermediate (Compound 9) highlights the therapeutic relevance of benzo[d][1,3]dioxol-5-yl-pyrrolidine hybrids in targeting endothelin receptors .

Physicochemical Properties: IR spectra of similar compounds show C=O stretches at 1651–1670 cm⁻¹, consistent with the ethanone moiety in the target compound . The oxadiazole’s electron-withdrawing nature may increase thermal stability compared to ester-containing analogs like Compound 7 .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.